molecular formula C12H13NO4 B13434455 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone

Cat. No.: B13434455
M. Wt: 235.24 g/mol
InChI Key: CIYBYDAJXJZQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is an organic compound with the molecular formula C12H13NO4 This compound is characterized by a cyclopentanone ring substituted with a hydroxy group and a 4-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-(4-Nitrophenylmethyl)cyclopentanone.

    Reduction: 2-(Hydroxy-(4-aminophenyl)methyl)cyclopentanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it exhibits a selective chelation-enhanced fluorescence effect in the presence of cadmium ions. This interaction likely involves the coordination of the metal ion with the hydroxy and nitro groups, leading to changes in the electronic structure and fluorescence properties of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxy-(4-nitrophenyl)methyl)cyclohexanone
  • 2-(Hydroxy-(4-nitrophenyl)methyl)cycloheptanone
  • 2-(Hydroxy-(4-nitrophenyl)methyl)cyclooctanone

Uniqueness

2-(Hydroxy-(4-nitrophenyl)methyl)cyclopentanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs with larger ring sizes, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H13NO4/c14-11-3-1-2-10(11)12(15)8-4-6-9(7-5-8)13(16)17/h4-7,10,12,15H,1-3H2

InChI Key

CIYBYDAJXJZQNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.